Cas no 1445847-84-6 (1-(3-Hydroxyphenethyl)urea)

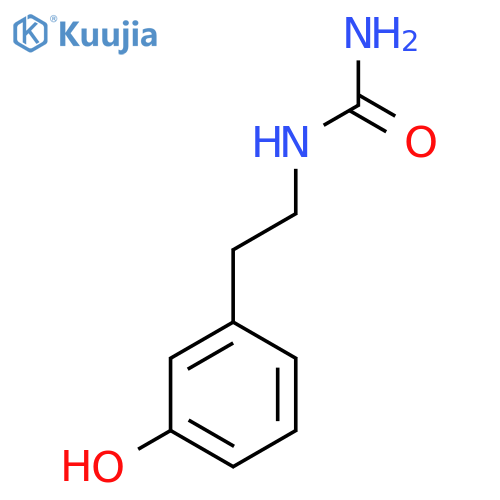

1-(3-Hydroxyphenethyl)urea structure

商品名:1-(3-Hydroxyphenethyl)urea

CAS番号:1445847-84-6

MF:C9H12N2O2

メガワット:180.203782081604

MDL:MFCD34169268

CID:5061895

1-(3-Hydroxyphenethyl)urea 化学的及び物理的性質

名前と識別子

-

- 1-(3-Hydroxyphenethyl)urea

- E72610

-

- MDL: MFCD34169268

- インチ: 1S/C9H12N2O2/c10-9(13)11-5-4-7-2-1-3-8(12)6-7/h1-3,6,12H,4-5H2,(H3,10,11,13)

- InChIKey: OKJKIWMQIZJLFG-UHFFFAOYSA-N

- ほほえんだ: OC1=CC=CC(=C1)CCNC(N)=O

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 173

- トポロジー分子極性表面積: 75.4

- 疎水性パラメータ計算基準値(XlogP): 0.6

1-(3-Hydroxyphenethyl)urea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1054733-5g |

1-(3-hydroxyphenethyl)urea |

1445847-84-6 | 95% | 5g |

$975 | 2023-09-02 | |

| Aaron | AR01DJSD-5g |

1-(3-hydroxyphenethyl)urea |

1445847-84-6 | 96% | 5g |

$891.00 | 2023-12-16 | |

| 1PlusChem | 1P01DJK1-5g |

1-(3-hydroxyphenethyl)urea |

1445847-84-6 | 96% | 5g |

$817.00 | 2023-12-21 | |

| 1PlusChem | 1P01DJK1-500mg |

1-(3-hydroxyphenethyl)urea |

1445847-84-6 | 96% | 500mg |

$203.00 | 2023-12-21 | |

| A2B Chem LLC | AX10689-5mg |

1-(3-hydroxyphenethyl)urea |

1445847-84-6 | 5mg |

$118.00 | 2024-04-20 | ||

| A2B Chem LLC | AX10689-5g |

1-(3-hydroxyphenethyl)urea |

1445847-84-6 | 96% | 5g |

$910.00 | 2024-01-04 | |

| A2B Chem LLC | AX10689-1g |

1-(3-hydroxyphenethyl)urea |

1445847-84-6 | 96% | 1g |

$310.00 | 2024-01-04 | |

| A2B Chem LLC | AX10689-250mg |

1-(3-hydroxyphenethyl)urea |

1445847-84-6 | 96% | 250mg |

$160.00 | 2024-01-04 | |

| eNovation Chemicals LLC | Y1054733-1g |

1-(3-hydroxyphenethyl)urea |

1445847-84-6 | 95% | 1g |

$335 | 2023-09-02 | |

| A2B Chem LLC | AX10689-3mg |

1-(3-hydroxyphenethyl)urea |

1445847-84-6 | 3mg |

$105.00 | 2024-04-20 |

1-(3-Hydroxyphenethyl)urea 関連文献

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Kenneth Ruud Phys. Chem. Chem. Phys., 2003,5, 5015-5020

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

5. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

1445847-84-6 (1-(3-Hydroxyphenethyl)urea) 関連製品

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 557-08-4(10-Undecenoic acid zinc salt)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1445847-84-6)1-(3-Hydroxyphenethyl)urea

清らかである:99%/99%/99%

はかる:250mg/1g/5g

価格 ($):169/309/867